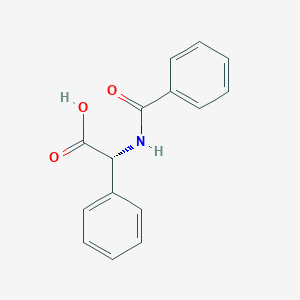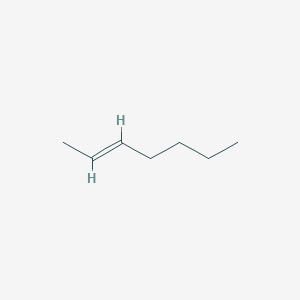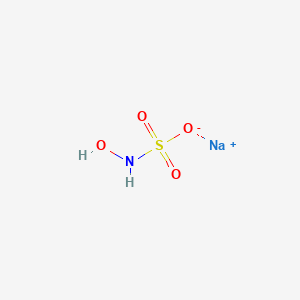
Hexacarbonylvanadium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacarbonylvanadium, also known as vanadium hexacarbonyl, is a metal carbonyl compound that is widely used in scientific research. It is a colorless, air-sensitive solid that has a molecular weight of 218.05 g/mol. Hexacarbonylvanadium is a highly reactive compound that has numerous applications in different fields of science.
Mecanismo De Acción
The mechanism of action of hexacarbonylHexacarbonylvanadium is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in glucose metabolism. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of insulin signaling. HexacarbonylHexacarbonylvanadium has also been shown to inhibit the activity of glycogen synthase kinase-3, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
HexacarbonylHexacarbonylvanadium has been shown to have a number of biochemical and physiological effects. It has been shown to lower blood glucose levels in animal models of diabetes. It has also been shown to increase insulin sensitivity and improve glucose tolerance. HexacarbonylHexacarbonylvanadium has been shown to have antioxidant activity and to protect against oxidative stress. It has also been shown to have anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using hexacarbonylHexacarbonylvanadium in lab experiments include its high reactivity, its ability to act as a catalyst, and its potential therapeutic applications. However, hexacarbonylHexacarbonylvanadium is highly toxic and must be handled with care. It is also air-sensitive and must be stored under an inert atmosphere.
Direcciones Futuras
There are numerous future directions for the study of hexacarbonylHexacarbonylvanadium. One area of research is the development of new Hexacarbonylvanadium compounds with improved therapeutic properties. Another area of research is the study of the mechanism of action of hexacarbonylHexacarbonylvanadium and other Hexacarbonylvanadium compounds. Further studies are needed to fully understand the biochemical and physiological effects of hexacarbonylHexacarbonylvanadium.
Métodos De Síntesis
HexacarbonylHexacarbonylvanadium is commonly synthesized by the reaction of Hexacarbonylvanadium pentoxide with carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as tetrahydrofuran or diethyl ether. The product is then purified by sublimation under vacuum.
Aplicaciones Científicas De Investigación
HexacarbonylHexacarbonylvanadium has numerous applications in scientific research. It is commonly used as a precursor for the synthesis of other Hexacarbonylvanadium compounds. It is also used as a catalyst in organic synthesis reactions. HexacarbonylHexacarbonylvanadium has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes.
Propiedades
Número CAS |
14024-00-1 |
|---|---|
Nombre del producto |
Hexacarbonylvanadium |
Fórmula molecular |
C6H12O6V |
Peso molecular |
231.09738 |
Nombre IUPAC |
carbon monoxide;vanadium |
InChI |
InChI=1S/6CO.V/c6*1-2; |
Clave InChI |
BVSRFQDQORQURQ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[V] |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
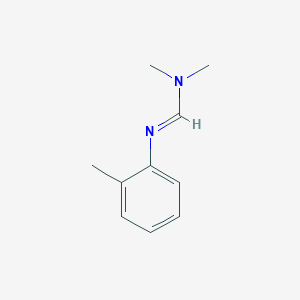
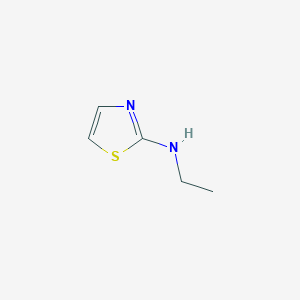

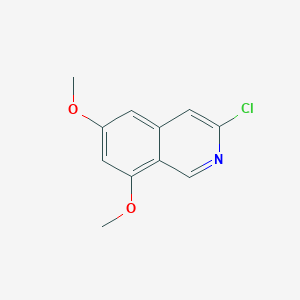
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)

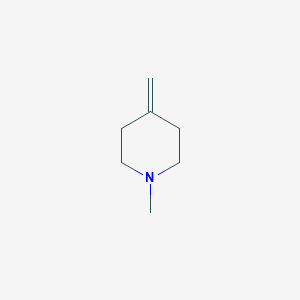
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)

